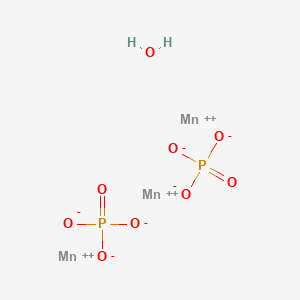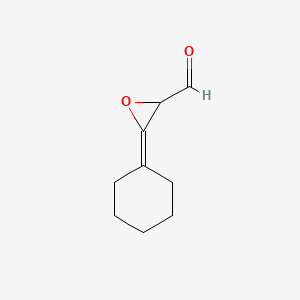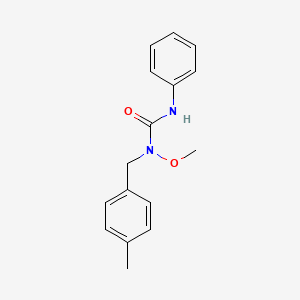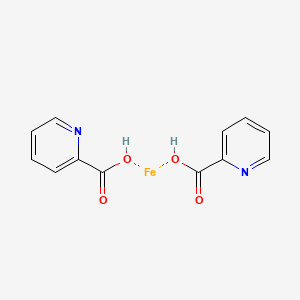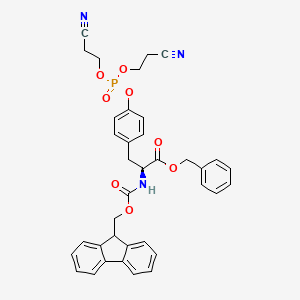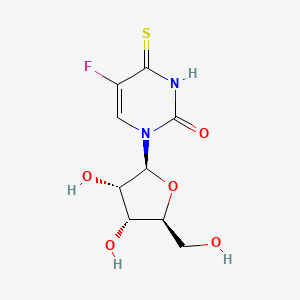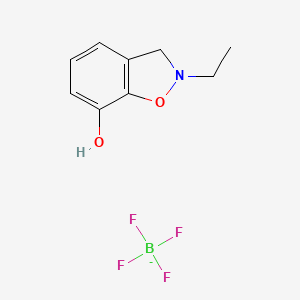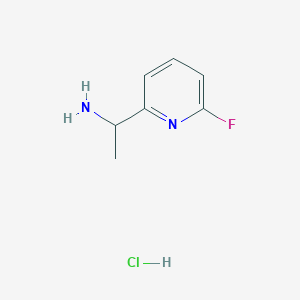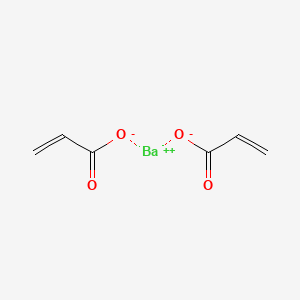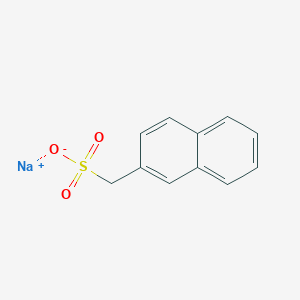
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide is a phosphorus-containing heterocyclic compound
Méthodes De Préparation
The synthesis of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide typically involves cyclization reactions that form the oxaphosphole ring. One common method includes the reaction of allyl alcohol with a suitable phosphorus reagent under controlled conditions to form the desired oxaphosphole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to more reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide include other oxaphosphole derivatives such as phostams, phostones, and phostines These compounds share the oxaphosphole ring structure but differ in their substituents and oxidation states
Propriétés
Formule moléculaire |
C6H9O3P |
|---|---|
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
2-prop-2-enoxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H9O3P/c1-2-4-8-10(7)6-3-5-9-10/h2-3,6H,1,4-5H2 |
Clé InChI |
GDMXSWADAAXPIR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOP1(=O)C=CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




